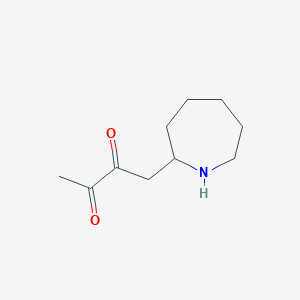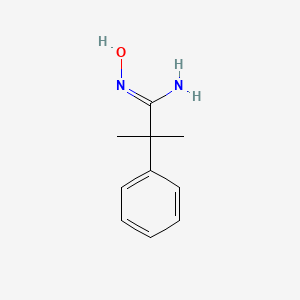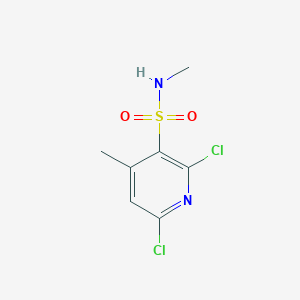
2,6-Dichloro-N,4-dimethylpyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-N,4-dimethylpyridine-3-sulfonamide is a chemical compound with the molecular formula C7H8Cl2N2O2S It is known for its unique structure, which includes two chlorine atoms and a sulfonamide group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-N,4-dimethylpyridine-3-sulfonamide typically involves the chlorination of N,4-dimethylpyridine-3-sulfonamide. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 2 and 6 positions of the pyridine ring. Common reagents used in this process include thionyl chloride and phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through crystallization or distillation techniques.
化学反応の分析
Types of Reactions
2,6-Dichloro-N,4-dimethylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Products include derivatives with various functional groups replacing the chlorine atoms.
Oxidation: Products include sulfonic acids and other oxidized compounds.
Reduction: Products include amines and other reduced derivatives.
科学的研究の応用
2,6-Dichloro-N,4-dimethylpyridine-3-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and other industrial products.
作用機序
The mechanism of action of 2,6-Dichloro-N,4-dimethylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The chlorine atoms may also participate in halogen bonding, influencing the compound’s reactivity and interactions.
類似化合物との比較
Similar Compounds
- 2,6-Dichloro-N,N-dimethylpyridin-4-amine
- 2-Chloro-4,6-dimethylpyridine-3-carbonitrile
- 2,4-Dichloro-6-methylpyrimidine
Uniqueness
2,6-Dichloro-N,4-dimethylpyridine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C7H8Cl2N2O2S |
|---|---|
分子量 |
255.12 g/mol |
IUPAC名 |
2,6-dichloro-N,4-dimethylpyridine-3-sulfonamide |
InChI |
InChI=1S/C7H8Cl2N2O2S/c1-4-3-5(8)11-7(9)6(4)14(12,13)10-2/h3,10H,1-2H3 |
InChIキー |
ASFRCUODASMIQL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=C1S(=O)(=O)NC)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol](/img/structure/B13316647.png)
![(9S)-5-Bromo-14-chloro-9-(2-cyclopropyl-1,3-thiazol-5-yl)-3-fluoro-8-oxa-10-azatetracyclo[8.7.0.02,.011,1]heptadeca-1(17),2(7),3,5,11,13,15-heptaene](/img/structure/B13316654.png)
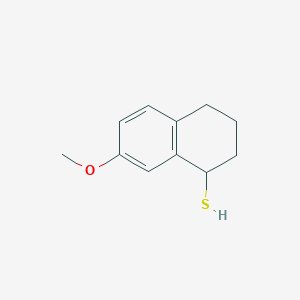
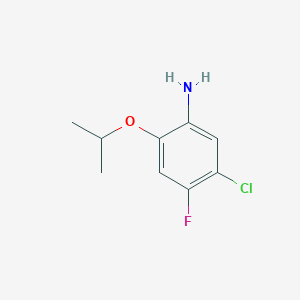
![2-{[(2-Hydroxy-2-methylpropyl)amino]methyl}-4-methylphenol](/img/structure/B13316686.png)
![1-[2-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B13316705.png)
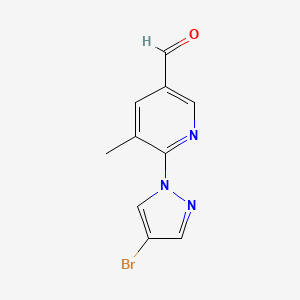
![2-{[1-(4-Chlorophenyl)ethyl]amino}butan-1-ol](/img/structure/B13316720.png)
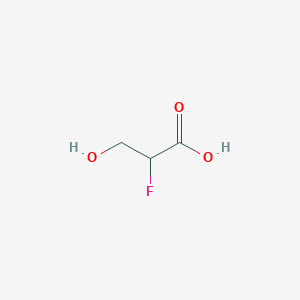

![3-{[(2-Hydroxypropyl)amino]methyl}benzonitrile](/img/structure/B13316731.png)
